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Introduction
(+)-trans-C75, hereafter referred to as C75, is a synthetic small molecule inhibitor of fatty acid

synthase (FASN), a key enzyme in the de novo synthesis of fatty acids. Numerous studies

have highlighted the overexpression of FASN in various cancers, including breast cancer,

making it a promising therapeutic target. C75 exerts its anti-tumor effects by inducing apoptosis

and inhibiting cell proliferation in cancer cells that are dependent on endogenous fatty acid

synthesis. This document provides detailed application notes and experimental protocols for

the use of C75 in breast cancer xenograft models, based on preclinical research findings.

Data Presentation
Table 1: In Vivo Efficacy of C75 in Human Cancer
Xenograft Models
While specific tabulated data for breast cancer xenografts are not readily available in the public

domain, the following table summarizes the reported efficacy of C75 in various human cancer

xenograft models to provide an indication of its potential anti-tumor activity.
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Cancer
Type

Cell Line
Animal
Model

C75 Dosage
and
Schedule

Key
Findings

Reference

Breast

Cancer
MCF-7 Nude Mice Not specified

Inhibition of

tumor growth

to less than

one-eighth of

control

volumes.

[1][2]

Colon Cancer HCT-15 Nude Mice
10 mg/kg and

20 mg/kg

Reduction in

final tumor

weight from

2.51 g

(control) to

1.01 g (10

mg/kg) and

0.84 g (20

mg/kg).

[3]

Prostate

Cancer
LNCaP Nude Mice

30 mg/kg,

weekly

80%

inhibition of

tumor growth.

Mean final

tumor volume

of 330 mm³

versus 1430

mm³ in the

control group.

[3]

Breast

Cancer

BT474 Nude Mice Not specified In

combination

with Taxol,

C75

extensively

inhibited

tumor growth

by 9-fold and

[4]
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reduced

tumor size by

4-fold

compared to

control.

Experimental Protocols
Breast Cancer Xenograft Model Establishment (MCF-7
Example)
This protocol describes the establishment of a subcutaneous MCF-7 human breast cancer

xenograft model in immunodeficient mice.

Materials:

MCF-7 human breast cancer cell line

Culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

Matrigel® Basement Membrane Matrix

Female immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old

17β-Estradiol pellets (0.72 mg, 60-day release)

Sterile PBS, syringes, and needles (27-30 gauge)

Anesthesia (e.g., isoflurane)

Surgical tools (forceps, scissors)

Wound clips or sutures

Procedure:

Estrogen Supplementation: One week prior to cell implantation, anesthetize the mice and

subcutaneously implant a 17β-estradiol pellet in the dorsal neck region. This is crucial for the
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growth of estrogen-dependent MCF-7 cells.

Cell Preparation: Culture MCF-7 cells to 70-80% confluency. On the day of injection, harvest

the cells using trypsin, wash with sterile PBS, and resuspend the cell pellet in a 1:1 mixture

of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL. Keep the cell suspension

on ice.

Tumor Cell Implantation:

Anesthetize the mouse.

Using a 1 mL syringe with a 27-gauge needle, draw up 0.1 mL of the cell suspension

(containing 5 x 10⁶ cells).

Inject the cell suspension subcutaneously into the right flank of the mouse.

Monitor the mice for tumor growth.

C75 Administration and Tumor Monitoring
This protocol outlines the procedure for treating established breast cancer xenografts with C75.

Materials:

(+)-trans-C75

Vehicle for dissolving C75 (e.g., DMSO, followed by dilution in sterile saline)

Dosing syringes and needles

Calipers for tumor measurement

Animal scale

Procedure:

Tumor Growth and Grouping:
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Once tumors become palpable, measure the tumor volume 2-3 times per week using

calipers.

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.

When the average tumor volume reaches approximately 100-150 mm³, randomize the

mice into treatment and control groups.

C75 Preparation and Administration:

Prepare a stock solution of C75 in a suitable vehicle. The final injection volume should be

appropriate for the administration route (e.g., 100 µL for intraperitoneal injection).

Administer C75 to the treatment group at the desired dosage (e.g., 20-30 mg/kg) via the

chosen route (intraperitoneal injection is common). The control group should receive an

equivalent volume of the vehicle.

The treatment schedule can vary, but a common approach is administration every other

day or weekly.

Monitoring and Endpoint:

Continue to measure tumor volume and body weight 2-3 times per week throughout the

study.

Monitor the general health of the animals daily.

The study endpoint is typically reached when tumors in the control group reach a

predetermined size (e.g., 1500-2000 mm³) or after a set duration of treatment.

At the end of the study, euthanize the mice, and excise the tumors for final weight

measurement and further analysis (e.g., histology, Western blotting).

Mandatory Visualizations
Signaling Pathway of C75-Induced Apoptosis in Breast
Cancer
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Cellular Outcomes

(+)-trans-C75 Fatty Acid Synthase (FASN)

Malonyl-CoA Accumulation

Leads to

PI3K/Akt Pathway

Inhibition of

MAPK/ERK Pathway

Modulation of

Carnitine Palmitoyltransferase-1 (CPT-1)

Inhibition

Ceramide Synthesis

Upregulation

Fatty Acid Oxidation

Inhibition

Upregulation of
BNIP3, TRAIL, DAPK2

Cell Cycle Arrest

p21 & p27 Upregulation

Apoptosis

Tumor Growth Inhibition

Click to download full resolution via product page

Caption: C75 inhibits FASN, leading to metabolic and signaling changes that induce apoptosis.

Experimental Workflow for C75 Efficacy in Breast
Cancer Xenografts
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Caption: Workflow for assessing C75 efficacy in a breast cancer xenograft model.

Mechanism of Action
C75's primary mechanism of action is the inhibition of FASN. In cancer cells with high FASN

expression, this leads to a rapid accumulation of the FASN substrate, malonyl-CoA.[1][2] This

accumulation is a key mediator of C75's cytotoxic effects.[1][2] Elevated malonyl-CoA levels

inhibit carnitine palmitoyltransferase-1 (CPT-1), an enzyme crucial for the transport of fatty

acids into the mitochondria for β-oxidation.[5] The inhibition of both fatty acid synthesis (by

targeting FASN) and fatty acid oxidation (via CPT-1 inhibition) creates a metabolic crisis in the

cancer cell.[5]

Furthermore, the inhibition of FASN and the resulting accumulation of malonyl-CoA lead to an

increase in ceramide synthesis.[6] Ceramide is a pro-apoptotic lipid that can trigger cell death.

The apoptotic cascade is further activated by the upregulation of pro-apoptotic genes such as

BNIP3, TRAIL, and DAPK2.[6]

In addition to these metabolic effects, FASN inhibition by C75 has been shown to impact key

signaling pathways involved in cell growth and survival. It can lead to the downregulation of the

PI3K/Akt signaling pathway and modulate the MAPK/ERK pathway.[7] C75 treatment also

results in the increased expression of the cyclin-dependent kinase inhibitors p21 and p27,

leading to cell cycle arrest.[8] This multi-faceted mechanism of action underscores the potential

of C75 as an anti-cancer agent in FASN-overexpressing breast tumors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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